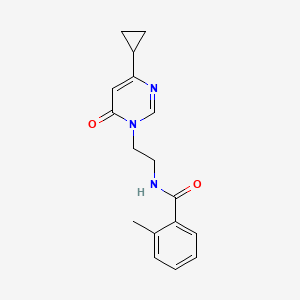
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is a synthetic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound has unique structural features that enable it to interact with specific molecular targets, making it valuable for research and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide involves multiple steps. Typically, the process starts with the synthesis of the cyclopropyl-substituted pyrimidine ring. The cyclopropyl ketone is reacted with an appropriate nitrile to form the pyrimidine core. This is followed by the addition of the ethyl linker and subsequently, the coupling with 2-methylbenzamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often relies on scalable processes, focusing on yield optimization and cost-effectiveness. The primary methods include multi-step organic synthesis, involving the preparation of intermediates that are subsequently purified and reacted under specific conditions to ensure high purity and yield of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide undergoes various types of reactions, including:
Oxidation: : Transformation of the compound by the addition of oxygen or the removal of hydrogen.
Reduction: : The process involves the addition of hydrogen or removal of oxygen.
Substitution: : Replacement of a functional group within the molecule with another functional group.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Involves the use of reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: : Generally carried out under conditions involving halogenated reagents like N-bromosuccinimide (NBS) or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may result in the formation of hydroxylated or carboxylated derivatives. Reduction typically leads to the formation of more saturated compounds. Substitution reactions yield derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide is widely used in scientific research due to its unique properties In chemistry, it serves as a valuable intermediate for synthesizing various compounds In biology and medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways
Mécanisme D'action
The mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylbenzamide stands out due to its unique structural features and the specific interactions it can engage in. Similar compounds may include other pyrimidine derivatives or benzamide analogs. Each of these compounds may have slightly different properties, but the presence of the cyclopropyl and ethyl linkers in this compound grants it distinct advantages in binding specificity and biological activity.
Similar Compounds
4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl derivatives
Benzamide analogs with various substitutions
Pyrimidine-based compounds with different functional groups
Propriétés
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-4-2-3-5-14(12)17(22)18-8-9-20-11-19-15(10-16(20)21)13-6-7-13/h2-5,10-11,13H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRSLVCJVKWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














